molecular formula C12H13NS B1454761 2-(4-(Thiophen-2-yl)phenyl)ethanamine CAS No. 910400-56-5

2-(4-(Thiophen-2-yl)phenyl)ethanamine

Cat. No. B1454761
CAS RN: 910400-56-5
M. Wt: 203.31 g/mol
InChI Key: BRZJABBSTAATJR-UHFFFAOYSA-N
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Description

2-(4-(Thiophen-2-yl)phenyl)ethanamine, also known as 2-Thiopheneethylamine, is an aromatic amine . It undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .


Synthesis Analysis

The synthesis of 2-(4-(Thiophen-2-yl)phenyl)ethanamine involves a 1:2 molar condensation of an aromatic dialdehyde (terephthalaldehyde) with thiophen-2-ylmethanamine . The ligands were characterized on the basis of their elemental analysis, IR spectroscopies, 1H, 13C NMR, ESI-mass spectrometry and for ligands 1, 2 and 4 also by X-ray diffraction .


Molecular Structure Analysis

The crystal structures reveal that the ligands exist as discrete molecules with an average C–N bond distance of 1.2656 Å which is consistent with C=N double bonding .


Chemical Reactions Analysis

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Physical And Chemical Properties Analysis

2-(4-(Thiophen-2-yl)phenyl)ethanamine has an empirical formula of C6H9NS . It has a molecular weight of 127.21 . It is a liquid with a refractive index of n20/D 1.551 (lit.) . It has a boiling point of 200-201 °C/750 mmHg (lit.) and a density of 1.087 g/mL at 25 °C (lit.) .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word ‘Warning’ and the hazard statements H302 + H312 + H332 - H315 - H319 - H335 . The precautionary statements include P261 - P280 - P301 + P312 - P302 + P352 + P312 - P304 + P340 + P312 - P305 + P351 + P338 .

properties

IUPAC Name

2-(4-thiophen-2-ylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9H,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZJABBSTAATJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Thiophen-2-yl)phenyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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